A Technical Guide to Cy7 Dye: Properties, Protocols, and Applications
A Technical Guide to Cy7 Dye: Properties, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyanine 7 (Cy7)
Cyanine 7 (Cy7) is a near-infrared (NIR) fluorescent dye that has become an indispensable tool in biomedical research and drug development. As a member of the cyanine family, Cy7 is structurally characterized by a heptamethine chain, which is responsible for its long-wavelength spectral properties.[1] Its fluorescence in the NIR spectrum (750-800 nm) aligns with the "NIR window" of biological tissues, a range where endogenous absorbers like hemoglobin and water have minimal interference.[1] This key characteristic allows for deep tissue penetration of light and significantly reduces background autofluorescence, resulting in a high signal-to-noise ratio.[1][2][3] Consequently, Cy7 is exceptionally well-suited for sensitive in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3][4]
Core Spectroscopic and Photophysical Properties
The utility of Cy7 in sensitive detection and imaging applications stems from its distinct photophysical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a high quantum yield, resulting in bright fluorescent emissions.[1][2]
| Property | Typical Value | Source(s) |
| Excitation Maximum (λex) | ~750 - 756 nm | [2] |
| Emission Maximum (λem) | ~775 - 779 nm | [2][5] |
| Stokes Shift | ~25 nm | [2] |
| Molar Extinction Coefficient | Supplier dependent, typically >200,000 cm⁻¹M⁻¹ | |
| Quantum Yield | Supplier dependent, noted for high efficiency | [2] |
| Spectral Range | Near-Infrared (NIR) | [1] |
Key Applications in Research and Drug Development
Cy7's favorable spectral properties make it a versatile dye for a multitude of applications.
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In Vivo Imaging: This is the most prominent application of Cy7.[1] When conjugated to targeting molecules like antibodies or peptides, Cy7 probes enable non-invasive, real-time tracking of biological processes in living animals.[4][6] This is crucial for pharmacokinetic studies, monitoring drug distribution, and visualizing tumor masses.[1][7] The deep tissue penetration of NIR light makes Cy7 superior to shorter-wavelength dyes for imaging internal organs or larger tumors.[7]
-
Fluorescence Microscopy: In techniques like confocal microscopy, Cy7 allows for high-resolution imaging with minimal background interference from cellular autofluorescence.[4] This is particularly advantageous for multicolor experiments where spectral overlap needs to be minimized.[3] Specialized filter sets are available to optimize the detection of Cy7 signals.[8][9]
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Flow Cytometry: Cy7 and its tandem conjugates (e.g., PE-Cy7) are widely used in multicolor flow cytometry panels.[3][10] Its emission is well-separated from many common fluorophores, which simplifies compensation and allows for the identification of specific cell populations in complex samples.[3][10]
Experimental Protocols
Protocol 1: Labeling of Antibodies with Cy7-NHS Ester
This protocol provides a general methodology for conjugating Cy7 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.
1. Reagent Preparation:
- Antibody Preparation: The antibody solution should be at a concentration of 2-10 mg/mL in a buffer free of primary amines (e.g., Tris) and ammonium ions.[11] A suitable buffer is phosphate-buffered saline (PBS) at a pH of 8.5 ± 0.5. If the pH is below 8.0, it can be adjusted with 1 M sodium bicarbonate.[11][12]
- Cy7-NHS Ester Stock Solution: Immediately before use, dissolve the lyophilized Cy7-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mM.[11][12]
2. Conjugation Reaction:
- Molar Ratio: The optimal molar ratio of Cy7 dye to protein is typically around 10:1.[11][12] The exact amount of dye to be added should be calculated based on the amount and molecular weight of the antibody.
- Reaction: Slowly add the calculated volume of the Cy7-NHS ester stock solution to the antibody solution while gently mixing.[11][12]
- Incubation: Incubate the reaction mixture for 60 minutes at room temperature in the dark.[11] Gently invert the tube every 10-15 minutes to ensure thorough mixing.[11]
3. Purification of the Conjugate:
- Separation: The unreacted, free Cy7 dye must be separated from the labeled antibody. This is commonly achieved using size-exclusion chromatography, such as a Sephadex G-25 column.[11]
- Procedure:
- Equilibrate the column with PBS (pH 7.2-7.4).[11]
- Load the reaction mixture onto the column.[11]
- Elute the conjugate with PBS. The labeled antibody will elute first as it is larger than the free dye.[11]
- Collect the colored fractions containing the Cy7-antibody conjugate.
Protocol 2: In Vivo Imaging in a Mouse Model
This protocol outlines the general steps for using a Cy7-labeled probe for in vivo fluorescence imaging in mice.
1. Animal Preparation:
- Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital.[6][13]
- Place the anesthetized animal in the prone position within the imaging system's dark chamber.[6]
2. Probe Administration:
- Dilute the Cy7-labeled biomolecule to the desired concentration. The optimal dosage must be determined empirically.[6]
- Inject the probe into the mouse, typically via the tail vein. A common injection volume is 200 µL.[6][13]
3. Image Acquisition:
- Set the imaging system with the appropriate excitation and emission filters for Cy7 (e.g., excitation ~710-760 nm, emission ~780-810 nm).[9][13]
- Capture fluorescence images at various time points (e.g., every 5 minutes initially) to monitor the distribution and localization of the probe.[6][13] The imaging schedule will depend on the probe's pharmacokinetics.
- A control group of mice not injected with the probe should be imaged to assess background autofluorescence.[6][13]
4. Ex Vivo Analysis (Optional):
- After the final imaging session, organs of interest can be dissected.[6]
- The dissected organs can be imaged to confirm the biodistribution of the fluorescent signal.[6]
- For higher resolution analysis, tissues can be fixed (e.g., in 4% paraformaldehyde), sectioned, and imaged with a fluorescence microscope.[6]
Conceptual Diagrams
Use of Cy7 in Cellular Target Identification
Cy7 is not part of a signaling pathway itself but is a tool to visualize components of one. The following diagram illustrates how a Cy7-labeled antibody can be used to detect a specific cell surface receptor, a common application in drug development and cancer research.
Relationship of Absorbance, Excitation, and Emission
The fluorescence of Cy7 is governed by the principles of light absorption and emission. The dye absorbs light energy at its excitation wavelength, promoting it to an excited state. It then returns to the ground state by releasing energy, in part as fluorescent light at a longer wavelength. This energy difference between the excitation and emission maxima is known as the Stokes Shift.
References
- 1. chempep.com [chempep.com]
- 2. Cyanine7 Dye | AxisPharm [axispharm.com]
- 3. Cy7: A Far-Red Fluorescent Dye for Precise Labeling [baseclick.eu]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Spectrum [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging using Cy3, Cy5, Cy5.5, and Cy7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. - AVR [avr-optics.com]
- 9. microscopecentral.com [microscopecentral.com]
- 10. drmr.com [drmr.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
